molecular formula C15H16INO2 B1414968 N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline CAS No. 1039834-70-2

N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline

Cat. No. B1414968
M. Wt: 369.2 g/mol
InChI Key: BHVBKMBHWGOYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline” is a compound with the CAS Number: 1039834-70-2 . It has a molecular weight of 369.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16INO2/c1-18-12-7-8-15(19-2)11(9-12)10-17-14-6-4-3-5-13(14)16/h3-9,17H,10H2,1-2H3 .

Scientific Research Applications

Metabolic Pathways and Enzymatic Involvement

N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline, also known as 25I-NBOMe, is a compound of interest in the study of its metabolism and the enzymes involved. Research has identified cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, as significant in metabolizing 25I-NBOMe, leading to various biotransformations including hydroxylation, O-demethylation, and N-dealkylation. These findings highlight the compound's metabolic pathways and the potential for drug-drug interactions when combined with CYP3A4 inhibitors (Nielsen et al., 2017).

Synthesis and Radioactive Labeling

The synthesis and body distribution of similar iodoaniline derivatives have been explored, particularly focusing on their potential in medical imaging. These studies involve the synthesis of iodine-131 labeled compounds and their distribution in animal models, contributing to the understanding of how such compounds could be utilized in diagnostic applications (Braun et al., 1977).

DNA Methylation Effects

Research has also delved into the effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a compound related to N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline, on DNA methylation in cultured mammalian cells. This study provides insights into the mechanisms through which such compounds can influence genetic material, emphasizing the role of cellular thiol concentrations and specific methylation sites on DNA (Lawley & Thatcher, 1970).

Dearomatization and Phenylation Studies

Investigations into the oxidative dearomatization of phenols and anilines have shown the potential of λ3- and λ5-iodane-mediated phenylation and oxygenation processes. These studies contribute to the broader understanding of chemical reactions involving compounds like N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline and their applications in synthetic chemistry (Quideau et al., 2005).

Biomarker Identification in Toxicology

The identification of metabolite biomarkers for 25I-NBOMe in clinical toxicology highlights the importance of understanding the metabolic fate of such compounds in humans. This research aids in the development of detection methods for intoxication cases, contributing to forensic and clinical toxicology practices (Poklis et al., 2015).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO2/c1-18-12-7-8-15(19-2)11(9-12)10-17-14-6-4-3-5-13(14)16/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVBKMBHWGOYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Reactant of Route 2
Reactant of Route 2
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Reactant of Route 3
Reactant of Route 3
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Reactant of Route 4
Reactant of Route 4
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Reactant of Route 5
Reactant of Route 5
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Reactant of Route 6
Reactant of Route 6
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.